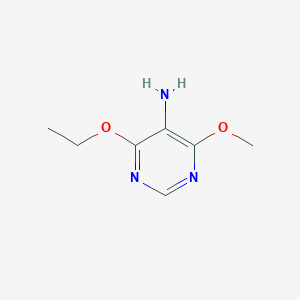

4-Ethoxy-6-methoxypyrimidin-5-amine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The journey into pyrimidine chemistry began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) and uric acid were isolated from natural sources such as urinary calculi between 1837 and 1864, their chemical structures remained a puzzle until 1868. wikipedia.orgbritannica.com A pivotal moment came in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine, specifically barbituric acid, by reacting urea (B33335) with malonic acid. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner, who recognized its structural relationship to pyridine (B92270) and amidine. umich.edu The early 20th century saw German chemist Emil Fischer receive the Nobel Prize in Chemistry in 1902 for his groundbreaking work on purines, a related class of heterocycles, which further illuminated the field. sciencenotes.org The discovery that the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives cemented the biological importance of this class of compounds. wikipedia.orgbrainkart.com This historical foundation has paved the way for the extensive study of pyrimidines, leading to their use in numerous synthetic compounds, including pharmaceuticals. wikipedia.orgtandfonline.com

Structural Features and Electronic Characteristics of Pyrimidine Rings

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.orgvedantu.com This structure, with its alternating single and double bonds, creates a stable, resonant ring. vedantu.com

Key characteristics of the pyrimidine ring include:

Aromaticity : The delocalized π-electron system confers aromatic stability. vedantu.com

π-Deficiency : As a six-membered heterocycle, pyrimidine is classified as π-deficient. The presence of two electronegative nitrogen atoms in the ring significantly decreases the π-electron density compared to benzene (B151609) and even pyridine. wikipedia.org

Basicity : The electron-withdrawing nature of the second nitrogen atom makes pyrimidine less basic than pyridine. The pKa for protonated pyrimidine is 1.23, substantially lower than pyridine's 5.30. wikipedia.org

Reactivity : The ring's electron deficiency dictates its reactivity.

Electrophilic Aromatic Substitution : This is difficult due to the deactivated ring. When it does occur, it happens at the C-5 position, which is the least electron-deficient. wikipedia.org

Nucleophilic Aromatic Substitution : This is facilitated at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.org

These electronic properties are fundamental to understanding how pyrimidine rings and their derivatives, such as 4-Ethoxy-6-methoxypyrimidin-5-amine, behave in chemical reactions and biological systems.

Current Challenges and Future Perspectives in Pyrimidine Functionalization

Despite the importance of pyrimidines, their synthesis and functionalization present ongoing challenges. Creating polysubstituted pyrimidines in a controlled and modular fashion can be difficult, often requiring multi-step, and sometimes inefficient, synthetic routes. acs.org

Current Challenges:

Regioselectivity : The inherent electronic properties of the pyrimidine ring make selective functionalization, particularly at the C-5 position, a significant hurdle. wikipedia.org While C-2, C-4, and C-6 are susceptible to nucleophilic attack, direct C-H functionalization at other positions often requires harsh conditions or the use of directing groups. researchgate.net

Modular Synthesis : Developing unified strategies that allow for the creation of diverse pyrimidine derivatives from common precursors remains a key goal. Existing methods are often limited by substitutional constraints. acs.org

C-H Functionalization : Direct C-H functionalization is a highly sought-after strategy for its atom economy. However, applying these methods to electron-deficient heterocycles like pyrimidine is an underdeveloped area, hindered by the ring's low reactivity and the coordinating ability of the nitrogen atoms. researchgate.netnih.gov

Future Perspectives:

Novel Synthetic Methods : Researchers are exploring new strategies, such as deconstruction-reconstruction approaches, where a pyrimidine ring is opened and then reclosed to form a new, diversified heterocycle. researchgate.netnih.gov This allows access to analogues that are difficult to obtain through traditional methods.

Catalysis : Advances in transition-metal catalysis are enabling new types of cross-coupling reactions, although challenges remain for complex heteroaryl substrates. researchgate.netacs.org

Drug Discovery : The pyrimidine scaffold will continue to be a central focus in drug discovery. tandfonline.com Future research will likely concentrate on developing new therapeutic strategies targeting pyrimidine synthesis pathways in diseases like cancer and on creating novel pyrimidine-based hybrids with enhanced biological activity. numberanalytics.commdpi.com The development of new chemical tools and a deeper understanding of the biological roles of pyrimidines will drive innovation in both academic and industrial research. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

4-ethoxy-6-methoxypyrimidin-5-amine |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7-5(8)6(11-2)9-4-10-7/h4H,3,8H2,1-2H3 |

InChI Key |

IGFIVOKEHVBRFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC(=C1N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Ethoxy 6 Methoxypyrimidin 5 Amine and Its Analogs

Precursor Synthesis and Strategic Functionalization

This approach relies on building the desired substitution pattern on a pyrimidine (B1678525) scaffold, typically starting from halogenated intermediates. The order of substitution is critical to the success of the synthesis, leveraging the activating and directing effects of the substituents introduced at each step.

Synthesis of Halogenated Pyrimidine Intermediates (e.g., 6-methoxy-4-chloropyrimidine)

The most common starting points for this strategy are 4,6-dihalopyrimidines, which are readily prepared from inexpensive starting materials. For instance, 4,6-dichloropyrimidine (B16783) can be synthesized from barbituric acid or malonic acid derivatives through reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022). googleapis.com A patent describes a method for synthesizing 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine (B185298) and phosphorus oxychloride in the presence of an organic amine, a reaction that can also be reversed to generate the monochlorinated precursor. google.com

The synthesis of unsymmetrically substituted intermediates such as 4-chloro-6-methoxypyrimidine is a key step. This is typically achieved by the controlled mono-alkoxylation of a di-halogenated pyrimidine. For example, reacting 4,6-dichloropyrimidine with one equivalent of sodium methoxide (B1231860) allows for the selective replacement of one chlorine atom, yielding the desired 4-chloro-6-methoxypyrimidine. google.comatlantis-press.com The higher reactivity of the chlorine atom at the C4 position often facilitates this selective substitution. Similarly, 4-chloro-6-ethoxypyrimidine (B1592196) can be prepared. A study on the related 4,6-dichloro-2-(methylthio)pyrimidine (B19916) showed that its reaction with sodium ethoxide in ethanol (B145695) yielded 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) exclusively, highlighting the feasibility of selective mono-alkoxylation. researchgate.net

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-chloro-6-methoxypyrimidine | POCl₃, Organic Amine | 4,6-Dichloropyrimidine | High | google.com |

| 4,6-Dichloropyrimidine | NaOMe (1 equiv.) | 4-Chloro-6-methoxypyrimidine | N/A | google.comatlantis-press.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOEt, EtOH | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | researchgate.net |

| 2,5-Diamino-4,6-dihydroxypyrimidine | POCl₃, Quaternary Ammonium Halide | 2,5-Diamino-4,6-dichloropyrimidine | N/A | google.com |

Selective Introduction of Methoxy (B1213986) and Ethoxy Moieties via Alkoxylation Reactions

With a mono-halo-mono-alkoxypyrimidine in hand, the second, different alkoxy group can be introduced. Starting from 4-chloro-6-methoxypyrimidine, a nucleophilic aromatic substitution (SNAr) with sodium ethoxide will displace the remaining chlorine atom to form 4-ethoxy-6-methoxypyrimidine. The reaction conditions, such as temperature and solvent, are controlled to ensure complete reaction.

Alternatively, one can start with 4,6-dichloropyrimidine and perform a sequential, one-pot reaction by first adding one equivalent of sodium methoxide, followed by one equivalent of sodium ethoxide. The successful synthesis of 4,6-dimethoxypyrimidine (B185312) from 4,6-dichloropyrimidine using an excess of sodium methoxide demonstrates the viability of this substitution chemistry. chemicalbook.comresearchgate.net The synthesis of the unsymmetrical product requires careful control over stoichiometry and reaction conditions to avoid the formation of symmetrical side products (4,6-dimethoxypyrimidine and 4,6-diethoxypyrimidine).

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4,6-Dichloropyrimidine | NaOMe (excess) | 4,6-Dimethoxypyrimidine | 96% | chemicalbook.comresearchgate.net |

| 4-Chloro-6-methoxypyrimidine | NaOEt | 4-Ethoxy-6-methoxypyrimidine | N/A | - |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOEt | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | researchgate.net |

Formation of the Amino Functionality through Amination Reactions

The introduction of the amino group at the C5 position is most classically achieved through a two-step nitration-reduction sequence. The C5 position of the 4,6-dialkoxypyrimidine intermediate is electron-rich and activated for electrophilic aromatic substitution due to the electron-donating nature of the two alkoxy groups at the ortho and para positions.

First, the 4-ethoxy-6-methoxypyrimidine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C5 position, yielding 4-ethoxy-6-methoxy-5-nitropyrimidine. The existence of the related compound, 4,6-dimethoxy-5-nitropyrimidine, is well-documented, confirming the viability of this reaction. nih.gov Subsequently, the nitro group is reduced to the target primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or metal-acid combinations (e.g., tin or iron in hydrochloric acid). This sequence provides a reliable and high-yielding route to the final 5-aminopyrimidine (B1217817) product.

| Intermediate | Step | Typical Reagents | Product | Reference |

| 4,6-Dimethoxypyrimidine | Nitration | HNO₃, H₂SO₄ | 4,6-Dimethoxy-5-nitropyrimidine | nih.gov |

| 4-Methoxy-5-nitropyrimidine | Hydrazinolysis | N₂H₄·H₂O | 4-Hydrazino-5-nitropyrimidine | rsc.org |

| 4-Ethoxy-6-methoxy-5-nitropyrimidine | Reduction | H₂, Pd/C or Sn, HCl | 4-Ethoxy-6-methoxypyrimidin-5-amine | - |

Direct Synthetic Routes to the this compound Core

These methods construct the substituted pyrimidine ring in a single or few steps from acyclic precursors, offering greater efficiency.

Cyclization Reactions Utilizing Malonate Derivatives

A classical and versatile method for pyrimidine synthesis is the condensation of a three-carbon component with an N-C-N fragment. Malonate esters are common C-C-C synthons. To obtain the C5-amino functionality directly, an aminomalonate derivative can be used. For example, the cyclocondensation of diethyl aminomalonate with a suitable bis-electrophilic N-C-N precursor would, in principle, yield the desired 5-aminopyrimidine core.

A more common variant involves cyclizing a malonate derivative with a compound like guanidine (B92328). For instance, the reaction of dimethyl malonate with guanidine hydrochloride in the presence of sodium methoxide yields 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com This dihydroxy intermediate can then be subjected to the functionalization sequence described previously (dichlorination, sequential alkoxylation, nitration, and reduction) to arrive at the target molecule. A patent further describes a route starting from an aminomalonic ester and guanidine to produce 2,5-diamino-4,6-dihydroxypyrimidine, which already contains the crucial C5-amino group. google.com

| C-C-C Component | N-C-N Component | Base/Catalyst | Product | Yield | Reference |

| Dimethyl malonate | Guanidine HCl | NaOMe | 2-Amino-4,6-dihydroxypyrimidine | 85% | chemicalbook.com |

| Aminomalonic ester | Guanidine | Alkoxide | 2,5-Diamino-4,6-dihydroxypyrimidine | N/A | google.com |

Multi-Component Reaction Approaches for Pyrimidine Annulation

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like substituted pyrimidines in a single pot, enhancing atom economy and procedural efficiency. Several MCRs for pyrimidine synthesis have been developed. For example, a Biginelli-inspired three-component reaction between α-cyanoketones, aldehydes, and guanidines has been shown to produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in good yields. nih.gov

While a direct MCR for this compound has not been explicitly reported, a hypothetical approach could involve the condensation of a β-keto ester bearing the required alkoxy groups, an aldehyde, and an amino-N-C-N fragment. The development of novel, regioselective, iridium-catalyzed MCRs that assemble pyrimidines from amidines and multiple alcohol components also points towards future possibilities for the direct and sustainable synthesis of highly decorated pyrimidines. google.com These advanced methods allow for the construction of highly functionalized pyrimidine cores from simple, readily available building blocks.

Advanced Catalytic Methods in Pyrimidine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the construction of complex pyrimidine derivatives, both palladium-catalyzed and metal-free systems have proven to be powerful tools.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are key steps in the assembly and functionalization of the pyrimidine core.

The Buchwald-Hartwig amination has emerged as a general and highly effective method for the synthesis of aminopyrimidines. thieme-connect.comnih.gov This reaction allows for the regioselective introduction of an amino group onto a pyrimidine ring, a critical step for producing compounds like this compound. For instance, the amination of a pre-functionalized pyrimidine, such as a 5-halopyrimidine, can be achieved with high yields. Research has shown that the choice of palladium precursor, ligand, and base is critical for optimizing these transformations. acs.orgnih.gov A systematic screening of conditions, including different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., BINAP, Xantphos), can lead to excellent yields and selectivities, even on challenging substrates. internationaljournalcorner.comnih.govnih.gov Microwave-assisted Buchwald-Hartwig reactions have also been shown to significantly accelerate the synthesis of aminopyrimidine derivatives. internationaljournalcorner.comrsc.org

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, enabling the formation of C-C bonds between a pyrimidine halide (or triflate) and an organoboron reagent. researchgate.netlibretexts.org This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrimidine core, thereby creating a diverse range of analogs. researchgate.netnih.gov The versatility of the Suzuki coupling is demonstrated by its compatibility with a wide array of functional groups and its applicability to nitrogen-rich heterocycles. nih.govacs.org Optimization of these reactions often involves screening different palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄, Na₂CO₃), and solvent systems to achieve high yields. researchgate.netacs.org

| Reaction Type | Catalyst/Ligand System | Key Features | Relevant Analogs | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Efficient C-N bond formation, applicable to complex pyrimidines. | N-Arylpyrimidin-2-amines, Pyrido[2,3-d]pyrimidines | internationaljournalcorner.comacs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | High yields in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. | Substituted 2-aminopyrimidines | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Formation of C-C bonds with aryl/heteroaryl boronic acids. | 5-Aryl-4,6-dichloropyrimidines | researchgate.net |

| Suzuki-Miyaura Coupling | Nickel-based catalyst | A greener alternative to palladium for coupling with heterocyclic boronic acids. | 5-Substituted pyrimidines | acs.org |

While palladium catalysis is highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid metal contamination in the final products. Recent research has focused on creating C-N and C-O bonds on pyrimidine rings without transition metals.

Metal-free methods for C-N bond formation often rely on the inherent reactivity of the pyrimidine ring, which can be modulated by substituents. rsc.org For instance, the direct oxidative C-N bond formation between allylic compounds and amidines using molecular oxygen as the sole oxidant represents a highly atom-economical and environmentally friendly approach to polysubstituted pyrimidines. acs.orgorganic-chemistry.org This method avoids the need for protecting groups and toxic metal catalysts. acs.orgorganic-chemistry.org Other innovative approaches include the use of l-proline (B1679175) as a homogeneous catalyst for the construction of fused pyrimidines in water, a green solvent. nih.govnih.gov Furthermore, pyrimidine-directed, metal-free C-H borylation has been developed, which allows for the subsequent functionalization to form C-N bonds. nih.govnih.gov

For C-O bond formation, traditional methods often involve nucleophilic substitution reactions. However, metal-free catalytic approaches are emerging. While the provided search results focus more on C-N and C-C bond formation, the principles of activating the pyrimidine ring for nucleophilic attack can be extended to C-O bond formation.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and its analogs on a larger scale requires careful optimization of reaction parameters to ensure high efficiency, purity, and safety.

The choice of solvent can dramatically influence reaction rates and outcomes. nih.gov In the synthesis of pyrimidine derivatives, solvents can affect the solubility of reactants and catalysts, as well as stabilize transition states. For instance, in palladium-catalyzed couplings, solvents like 1,4-dioxane, DMF, and toluene (B28343) are commonly employed. internationaljournalcorner.comnih.gov The optimization of solvent systems can lead to significant improvements in yield. internationaljournalcorner.com

Temperature is a critical parameter in chemical synthesis, affecting both reaction rate and selectivity. Many pyrimidine syntheses, especially those involving cross-coupling reactions, are performed at elevated temperatures to overcome activation energy barriers. internationaljournalcorner.comnih.gov Microwave-assisted synthesis, which utilizes higher temperatures and pressures, has been shown to dramatically reduce reaction times. internationaljournalcorner.comrsc.org

The influence of pressure on the synthesis of pyrimidine derivatives is less commonly studied for preparative purposes but can have a profound effect on the structure and reactivity of the pyrimidine ring itself. High-pressure studies on pyrimidine have shown that it undergoes phase transitions and, at very high pressures (above 15.5 GPa), the aromatic ring can rupture. researchgate.netnih.gov While such extreme conditions are not typical for synthesis, they provide fundamental insights into the stability of the pyrimidine core. For some reactions, pressure can influence the rate constants, particularly at higher temperatures. nih.gov

| Parameter | Effect on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Solvent | Influences reaction rates, solubility of reagents, and product yields. | Screening of solvents like dioxane, acetonitrile, and DMF identified DMF as optimal for a specific pyrimidine synthesis. | internationaljournalcorner.com |

| Temperature | Affects reaction kinetics and can influence product distribution. | Microwave heating at 150 °C significantly reduced reaction time for a palladium-catalyzed amination. | internationaljournalcorner.com |

| Pressure | Can induce phase transitions and chemical reactions in the pyrimidine ring at high pressures. | Pyrimidine undergoes a phase transition at 1.1 GPa and ring rupture above 15.5 GPa. | researchgate.netnih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.inbenthamdirect.comnih.gov This includes the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste.

Nanocatalysts are gaining attention in pyrimidine synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.gov Magnetically recoverable nanocatalysts, such as nano-Fe₃O₄–L-cysteine, have been used for the synthesis of pyrimidine-triones under ultrasonic irradiation, offering advantages like high yields, short reaction times, and easy catalyst recycling. nanochemres.org Similarly, palladium supported on SBA-15 (a mesoporous silica) has been used as a heterogeneous nanocatalyst for the synthesis of pyrido[2,3-d]pyrimidines in water. researchgate.net The use of TiO₂ nanoparticles as an eco-friendly catalyst for the synthesis of pyrimidine carbonitriles has also been reported. nih.gov

Waste reduction is a key tenet of green chemistry. This can be achieved through various strategies, including the use of catalytic rather than stoichiometric reagents, one-pot reactions, and solvent-free or "grindstone" chemistry techniques. rasayanjournal.co.inresearchgate.net Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are particularly effective at reducing waste and improving efficiency. rasayanjournal.co.in The use of molecular oxygen as a terminal oxidant in metal-free reactions is another example of a green approach that minimizes the formation of stoichiometric byproducts. acs.orgorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 6 Methoxypyrimidin 5 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The electronic character of the pyrimidine ring in 4-Ethoxy-6-methoxypyrimidin-5-amine is a balance between the electron-withdrawing nature of the ring nitrogens and the strong electron-donating effects of the amino, ethoxy, and methoxy (B1213986) substituents. This results in a nuanced reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Regioselectivity

The pyrimidine ring is inherently π-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). However, in this compound, the ring is highly activated by three electron-donating groups, which would generally disfavor SNAr unless a suitable leaving group is present. In related pyrimidine systems, such as those containing halogen or nitro groups, SNAr reactions are common. researchgate.netnih.gov

For SNAr to occur on this specific molecule, one of the existing substituents would have to function as a leaving group. While alkoxy groups can be displaced, they are generally considered poor leaving groups compared to halogens. researchgate.netnih.gov Studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that a chlorine atom is preferentially displaced by amines over an alkoxy group. However, under certain mild conditions, a second substitution can occur where the alkoxy group is also displaced, leading to a disubstituted product. researchgate.netnih.gov This suggests that forcing conditions might be required to achieve substitution on the this compound ring itself.

Regioselectivity in SNAr reactions on pyrimidines is heavily influenced by the substituents present. In 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. However, the presence of a strong electron-donating group at the C6 position, such as an alkoxy group, can direct incoming nucleophiles to the C2 position instead. researchgate.net For this compound, the C2 position is unsubstituted and represents the most electron-deficient carbon, making it the most probable site for an SNAr reaction if a hypothetical reaction were to proceed via addition-elimination on a hydrogen (a rare event) or if a leaving group were present at that position.

Recent research has also challenged the long-held two-step (addition-elimination via a Meisenheimer complex) mechanism for all SNAr reactions. Computational and kinetic isotope effect studies suggest that many SNAr reactions on heterocycles like pyrimidine may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single transition state. nih.gov

Electrophilic Substitution Patterns and Directing Effects of Substituents

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the reaction can proceed when the ring is highly activated by multiple electron-donating groups. researchgate.net The subject molecule, this compound, contains three potent activating groups (one amino, two alkoxy), which significantly increase the electron density of the ring, making it more susceptible to electrophilic attack.

The directing effects of these substituents are paramount:

Amino Group (NH2): A powerful activating, ortho- and para-directing group.

Methoxy (OCH3) and Ethoxy (OCH2CH3) Groups: Both are strong activating, ortho- and para-directing groups.

In this molecule, the C5-amino group, C4-ethoxy group, and C6-methoxy group all activate the ring. The only unsubstituted position is C2. The C5 position is already substituted. The C2 position is meta to the C5-amino group but ortho to both the C4-ethoxy and C6-methoxy groups. The combined directing influence of the two alkoxy groups strongly favors electrophilic attack at the C2 position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation, if they were to occur, would be expected to yield the C2-substituted product. Studies on similarly activated pyrimidines confirm that the presence of two or three activating groups enables the successful introduction of an electrophile. researchgate.net

Kinetic Studies on Substitution Reactions

Kinetic studies are crucial for elucidating the mechanisms of substitution reactions. For SNAr reactions, kinetic data can help determine whether the reaction proceeds through a stepwise or a concerted mechanism and can quantify the influence of solvents and substituents. nih.govnih.gov

Kinetic studies on biothiols reacting with dinitrobenzene derivatives suggest that the mechanism can be borderline between concerted and stepwise pathways. nih.govresearchgate.net The following table shows kinetic parameters for the reaction of a model electrophile with a series of biothiols, illustrating the type of data obtained in such studies.

| Nucleophile (Biothiol) | pKa (-SH group) | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ |

|---|---|---|

| N-acetylcysteine | 9.52 | 0.183 |

| Glutathione (GSH) | 9.12 | 0.980 |

| Cysteine | 8.53 | 14.2 |

This data demonstrates the strong correlation between the nucleophilicity of the thiol (related to its pKa) and the reaction rate, a key aspect explored in kinetic investigations of SNAr reactions.

Transformations Involving the Amine Functional Group

The 5-amino group is a key site of reactivity, capable of undergoing a variety of transformations typical of primary aromatic amines.

Derivatization via Acylation, Sulfonamidation, and Urea (B33335) Formation

The nucleophilic character of the 5-amino group allows for straightforward derivatization.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions yields sulfonamides.

Urea Formation: The formation of urea derivatives can be achieved through several methods. The classical approach involves reaction with phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)). nih.gov Alternatively, reaction with an isocyanate (R-N=C=O) will produce an N,N'-disubstituted urea. The synthesis using CDI is often preferred as it proceeds under mild conditions. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amine at the C5 position can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (like HCl or H2SO4) at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org This process converts the amino group into a diazonium salt (-N2+).

The resulting pyrimidine diazonium salt is a valuable synthetic intermediate. While often unstable, especially in heterocyclic systems, it can be used immediately in subsequent reactions. organic-chemistry.orgresearchgate.net These transformations include:

Sandmeyer Reactions: Displacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF4).

Hydrolysis: Reaction with water, often upon warming, to introduce a hydroxyl group, forming a phenol (B47542) analog. libretexts.org

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form highly colored azo compounds.

The success and stability of the diazotization process for heteroaromatic amines can be sensitive to the reaction conditions, including the choice of acid and solvent. researchgate.netgoogle.com

Reactions of the Ether Moieties

The ethoxy and methoxy groups at the C4 and C6 positions of the pyrimidine ring are key functional handles that can be targeted for modification. Their reactivity is influenced by the electronic nature of the pyrimidine ring and the presence of the adjacent amino group.

The selective cleavage of one alkoxy group over another in a dialkoxypyrimidine system presents a synthetic challenge. Generally, the cleavage of alkyl aryl ethers requires harsh conditions, which can be incompatible with the sensitive pyrimidine core and the amino substituent. However, selective dealkylation can be achieved under specific conditions, often exploiting subtle differences in the steric and electronic environment of the alkoxy groups.

Research into the differential metabolism of alkoxy-substituted compounds by cytochrome P450 enzymes offers insights into potential selective cleavage. For instance, studies on the O-dealkylation of a series of alkoxyresorufins by rat liver microsomes have shown that the rate of dealkylation is dependent on the nature of the alkyl group. nih.gov While methoxy- and ethoxyresorufins are readily dealkylated, the selectivity between them is often enzyme-dependent. nih.gov This suggests that enzymatic or biomimetic systems could potentially be developed for the selective dealkylation of this compound.

From a synthetic chemistry perspective, selective dealkylation can be influenced by the choice of reagent and reaction conditions. For example, N-dealkylation, a related process, has been shown to be influenced by the substrate's orientation within an enzyme's active site, a principle that could be extrapolated to O-dealkylation. nih.gov

Table 1: Comparison of Reagents for Ether Cleavage

| Reagent | Conditions | Selectivity | Remarks |

| Boron tribromide (BBr₃) | Typically strong Lewis acid | Generally non-selective for similar alkoxy groups | May lead to decomposition of the pyrimidine ring. |

| Trimethylsilyl iodide (TMSI) | Milder than BBr₃ | Can show some selectivity based on sterics | Reaction conditions need careful control. |

| Thiolates (e.g., sodium thiophenoxide) | Nucleophilic cleavage | Can favor cleavage of the less sterically hindered methyl group | Requires elevated temperatures. |

| Cytochrome P450 Enzymes | Physiological conditions | Can exhibit high selectivity | Not a standard synthetic method and requires specific enzymes. nih.gov |

Transesterification and ether exchange reactions at the alkoxy-substituted positions of the pyrimidine ring are plausible but not extensively documented in the literature for this specific compound. These reactions would involve the nucleophilic attack of an external alcohol or alkoxide on the C4 or C6 positions, leading to the displacement of the existing ethoxy or methoxy group.

The general mechanism for such a reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway. The electron-withdrawing nature of the pyrimidinenitrogens renders the C4 and C6 positions susceptible to nucleophilic attack. The presence of the amino group at C5, an electron-donating group, would somewhat deactivate the ring towards nucleophilic attack, but the reaction should still be feasible under appropriate conditions.

While specific examples for this compound are scarce, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provides a foundational understanding of the reactivity of alkoxides in forming ether linkages. wikipedia.org In an analogous fashion, an external alkoxide could potentially displace the ethoxide or methoxide (B1231860) from the pyrimidine ring. The success and selectivity of such a reaction would depend on the relative nucleophilicity of the incoming alkoxide and the stability of the leaving group.

Ring Transformations and Rearrangement Pathways

The pyrimidine scaffold in this compound can undergo a variety of transformations, leading to different heterocyclic systems or rearranged isomers. These reactions are often driven by the inherent electronic properties of the substituted pyrimidine ring.

While direct studies on the ring contraction or expansion of this compound are not prevalent, the broader field of pyrimidine chemistry offers insights into potential pathways.

Ring Contraction:

One notable example of pyrimidine ring contraction is the conversion of pyrimidines to pyrazoles. This transformation represents a formal carbon deletion from the ring. Recent studies have shown that N-activation of the pyrimidine ring, for instance with triflic anhydride, facilitates nucleophilic attack by hydrazine, leading to ring opening and subsequent recyclization to form a pyrazole. escholarship.org This method has been successfully applied to a range of substituted pyrimidines. escholarship.org

Another potential pathway for ring contraction is through a denitrogenative process. For example, pyridines have been shown to undergo ring contraction to a cyclopentadienyl (B1206354) skeleton at a dititanium hydride framework. nih.govacs.org This involves the selective removal of a nitrogen atom from the aromatic ring. While this has been demonstrated for pyridines, analogous reactivity for pyrimidines remains an area for further exploration.

Ring Expansion:

Ring expansion reactions of pyrimidines are less common. However, transformations of pyrimidines into other heterocyclic systems, such as pyridines, can be considered a form of skeletal editing. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed through a ring-opening-ring-closing mechanism, effectively altering the core structure of the heterocycle.

Table 2: Examples of Pyrimidine Ring Transformations

| Transformation | Reagents/Conditions | Resulting Ring System | Reference |

| Pyrimidine to Pyridine | Tf₂O, nucleophile | Pyridine | chinesechemsoc.orgchinesechemsoc.org |

| Pyrimidine to Pyrazole | Hydrazine, Tf₂O | Pyrazole | escholarship.org |

| Pyrimidine to Pyrido[2,3-d]pyrimidine | Reaction with specific reagents | Fused pyridine-pyrimidine | acs.org |

The arrangement of substituents on the pyrimidine ring of this compound makes it susceptible to certain intramolecular rearrangements.

Dimroth Rearrangement:

The most relevant rearrangement for this system is the Dimroth rearrangement. wikipedia.org This is a common isomerization reaction for N-heterocycles bearing an exocyclic amino group adjacent to a ring nitrogen. The rearrangement involves the opening of the pyrimidine ring followed by rotation and recyclization, effectively leading to an exchange of the exocyclic amino group with a ring nitrogen. researchgate.netucl.ac.uk

The mechanism typically proceeds via nucleophilic addition of a hydroxide (B78521) ion (or another nucleophile) to the C2 or C4 position of the pyrimidine ring, followed by ring opening to an N-substituted intermediate. Rotation around the C-N bond and subsequent ring closure leads to the rearranged product. The rate and feasibility of the Dimroth rearrangement are highly dependent on the substituents present on the pyrimidine ring. beilstein-journals.orgbenthamscience.com For this compound, the presence of the amino group at C5 could influence the electronic distribution and potentially facilitate this rearrangement under certain conditions.

Studies on related aminopyrimidines have shown that the Dimroth rearrangement can be a significant side reaction in various synthetic procedures. acs.org

Table 3: Key Features of the Dimroth Rearrangement

| Feature | Description |

| Reactant | N-heterocycle with an exocyclic amino group adjacent to a ring nitrogen. |

| Conditions | Often occurs in acidic or basic media, or upon heating. benthamscience.com |

| Mechanism | Ring opening, bond rotation, and ring closure. wikipedia.orgresearchgate.net |

| Outcome | Isomerization, with exchange of exocyclic and endocyclic nitrogen atoms. |

The chemical reactivity of this compound is rich and varied, offering multiple avenues for synthetic modification. While specific studies on this particular compound are limited in some areas, the broader principles of pyrimidine chemistry provide a solid framework for understanding and predicting its behavior. Further research into the selective manipulation of its functional groups and the exploration of its rearrangement pathways will undoubtedly continue to be a fruitful area of investigation.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 6 Methoxypyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

No experimental or predicted ¹H NMR data for 4-Ethoxy-6-methoxypyrimidin-5-amine is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

No experimental or predicted ¹³C NMR data for this compound is currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Without ¹H and ¹³C NMR data, an analysis using 2D NMR techniques is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental or predicted IR spectral data for this compound is currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound is currently available to confirm its exact mass and elemental composition.

Due to the absence of this critical data, a detailed scientific article focusing solely on the spectroscopic and structural elucidation of this compound cannot be generated at this time. Further experimental research would be required to produce the necessary spectra for such an analysis.

Fragmentation Pathways and Structural Inference

Mass spectrometry, particularly using electron impact (EI) ionization, provides significant insight into the structure of this compound by analyzing its fragmentation patterns. While specific mass spectra for this exact compound are not widely published, the fragmentation pathways can be inferred from established patterns observed in similarly substituted pyrimidine (B1678525) derivatives. sigmaaldrich.comnih.govumn.edu

The molecular ion (M+) peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation processes for pyrimidine derivatives typically involve the sequential loss of functional groups from the pyrimidine core. nih.govresearchgate.net For this compound, the primary fragmentation would likely initiate with the cleavage of the ethoxy and methoxy (B1213986) groups.

A plausible fragmentation pathway would involve:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, resulting in a prominent M-29 fragment.

Loss of a methyl radical (•CH₃) from the methoxy group, leading to an M-15 fragment.

Subsequent loss of carbon monoxide (CO) from fragments generated after the initial cleavage of alkoxy groups is a common route for such heterocyclic systems. researchgate.net

Cleavage of the C-N bond can lead to the loss of the amino group (•NH₂) or related fragments.

Decomposition of the pyrimidine ring itself would produce characteristic smaller ions. sigmaaldrich.com

These pathways allow for structural confirmation by correlating the observed fragment masses with the masses of suspected neutral losses and ionic species.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Corresponding Ion/Fragment | Proposed Neutral Loss |

| 185 | [M]+ (Molecular Ion) | - |

| 170 | [M - CH₃]+ | •CH₃ |

| 156 | [M - CH₂CH₃]+ | •CH₂CH₃ |

| 142 | [M - CH₃ - CO]+ | •CH₃, CO |

| 128 | [M - CH₂CH₃ - CO]+ | •CH₂CH₃, CO |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented in major crystallographic databases as of the latest searches, analysis of closely related structures, such as 5-aminopyrimidine (B1217817) and other substituted pyrimidines, allows for a reliable prediction of its key structural features. researchgate.net

The central pyrimidine ring is expected to be nearly planar. researchgate.net The amino group at the C5 position would lie within this plane, facilitating electronic resonance with the ring. The ethoxy and methoxy substituents at the C4 and C6 positions would have specific rotational conformations relative to the ring. A critical feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The hydrogen atoms of the 5-amino group are expected to act as donors, forming hydrogen bonds with the ring nitrogen atoms of adjacent molecules, creating a stable, networked crystal lattice. researchgate.net

Table 2: Inferred Crystallographic and Structural Parameters for this compound

| Structural Parameter | Expected Characteristic | Basis of Inference |

| Pyrimidine Ring Conformation | Near-planar | Data from 5-aminopyrimidine researchgate.net |

| Key Intermolecular Interaction | N-H···N hydrogen bonding | Common feature in aminopyrimidine crystals researchgate.net |

| Substituent Orientation | Ethoxy and methoxy groups oriented to minimize steric hindrance | General principles and related structures |

| Bond Type | Aromatic C-N and C-C bonds within the ring | Standard for pyrimidine systems |

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. A typical HPLC method for assessing the purity of this compound would employ a C18 or C8 stationary phase.

The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the separation of the main compound from any impurities, which may have significantly different polarities. Detection is typically performed using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance, commonly around 254 nm.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Hypothetical Rt | 8.5 minutes |

| Hypothetical Purity | >98% |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and essential tool for monitoring the progress of chemical reactions that synthesize or modify this compound. It allows for the quick identification of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the ratio adjusted to achieve optimal separation. Common solvent systems include mixtures of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or ethanol). After eluting the plate, the spots corresponding to different compounds are visualized under UV light (at 254 nm), where UV-active compounds like pyrimidines appear as dark spots. The retention factor (Rf) value for the product can be compared to that of the starting materials to gauge reaction completion.

Table 4: Typical TLC Systems for Reaction Monitoring

| Stationary Phase | Mobile Phase System (Eluent) | Visualization | Hypothetical Rf of Product |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | UV (254 nm) | 0.45 |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1) | UV (254 nm) | 0.60 |

| Cellulose Plates researchgate.net | 1-Propanol / H₂O (7:3) researchgate.net | UV (254 nm) | 0.75 |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 6 Methoxypyrimidin 5 Amine

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 4-Ethoxy-6-methoxypyrimidin-5-amine are fundamental to its chemical identity. Computational methods allow for a detailed exploration of these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), are utilized to determine its optimized geometry and ground state electronic properties. These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity and the ease of intramolecular charge transfer.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, where different colors represent different values of the electrostatic potential.

For a molecule like this compound, the MEP map would typically show negative potential (red to yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly those of the amine group, making them susceptible to nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry also allows for the theoretical prediction of reaction pathways and the associated energy changes, providing insights that can be difficult to obtain experimentally.

Transition State Characterization and Activation Energy Determination

To understand how this compound participates in chemical reactions, theoretical chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations are vital for predicting the feasibility and kinetics of reactions involving this compound.

Solvent Effects on Reaction Thermodynamics and Kinetics

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The choice of solvent can significantly impact the thermodynamics (e.g., reaction energies) and kinetics (e.g., reaction rates) of a chemical process. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states. This analysis is essential for translating theoretical predictions into practical laboratory settings.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy and methoxy groups in this compound means that the molecule can exist in various conformations.

Conformational analysis involves systematically studying the different spatial arrangements of the atoms in a molecule and their corresponding energies. By rotating the single bonds, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility and how it behaves in a solution, including its interactions with solvent molecules. These simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule.

Exploration of Preferred Conformational Space

Without dedicated computational studies, such as potential energy surface scans or molecular dynamics simulations, the preferred three-dimensional arrangement of the ethoxy, methoxy, and amine substituents relative to the pyrimidine ring is unknown. The rotational barriers around the C-O and C-N bonds, as well as the potential for intramolecular hydrogen bonding, have not been theoretically explored for this specific compound.

Intermolecular Interactions and Crystal Packing Analysis

As no crystal structure for this compound has been deposited in crystallographic databases, an analysis of its crystal packing and the nature of its intermolecular interactions is not possible. Typically, such an analysis would involve identifying hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the solid-state architecture of the molecule. For instance, studies on related aminopyrimidine derivatives often reveal the formation of hydrogen-bonded dimers or sheet-like structures. nih.gov However, without experimental data for the title compound, any such discussion would be purely speculative. The understanding of intermolecular interactions is crucial in crystal engineering, where the goal is to design solids with specific properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR chemical shifts through computational methods like Density Functional Theory (DFT) is a powerful tool for structure elucidation. However, no such predictive studies have been published for this compound. Consequently, a data table of predicted ¹H and ¹³C NMR chemical shifts cannot be generated. Such a table would typically be created by performing geometry optimization followed by GIAO (Gauge-Independent Atomic Orbital) calculations, providing theoretical values that could be compared with experimental data if it were available.

While research exists for other substituted pyrimidines, the unique electronic and steric effects of the specific combination of 4-ethoxy, 6-methoxy, and 5-amine groups mean that direct extrapolation from these related molecules would not be scientifically rigorous. Further computational and experimental research is required to elucidate the specific chemical and physical properties of this compound.

Despite a comprehensive search of scientific literature, no specific information is publicly available regarding the applications of the chemical compound This compound as a synthetic intermediate and building block in the requested contexts.

Extensive searches were conducted to find detailed research findings on the use of this compound for the following applications:

Construction of Complex Polyheterocyclic Systems:

Synthesis of Fused Pyrimidine Derivatives (e.g., pyrrolo[2,3-d]pyrimidines)

As a Precursor for Bridged and Spiro-Fused Heterocycles

Contribution to Chemical Library Development for High-Throughput Synthesis

Role in the Design and Synthesis of Novel Organic Reagents and Catalysts

Utility in the Synthesis of Agrochemical Intermediates

The search results did not yield any specific scholarly articles, patents, or database entries that detail the use of this compound for these purposes. While the broader class of pyrimidine derivatives is known to be crucial in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science, information detailing the specific synthetic utility of this particular compound is not present in the available literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the specified applications of this compound based on the currently accessible scientific information.

Future Directions and Emerging Research Avenues in the Study of 4 Ethoxy 6 Methoxypyrimidin 5 Amine

Development of Stereoselective and Asymmetric Synthetic Routes

While 4-Ethoxy-6-methoxypyrimidin-5-amine is an achiral molecule, the development of stereoselective and asymmetric synthetic methods is crucial for preparing its chiral derivatives. Such derivatives are common in medicinal chemistry, where specific stereoisomers of a molecule often exhibit desired biological activity while others may be inactive or cause adverse effects nih.gov.

Future research could focus on introducing chirality to molecules derived from this compound. The synthesis of chiral amines, for example, is a significant area of synthetic exploration due to their prevalence in biologically active compounds nih.gov. Methodologies for producing α-chiral amines in an enantiomerically pure form often rely on the catalytic asymmetric addition of organometallic reagents to imines nih.gov.

Key strategies that could be explored include:

Use of Chiral Auxiliaries: A well-established strategy involves the temporary incorporation of a chiral auxiliary into the pyrimidine (B1678525) structure. This auxiliary would direct a subsequent stereoselective reaction, after which it can be removed to yield the enantiomerically enriched product nih.gov. For instance, chiral sulfinamides are known to be effective auxiliaries in the diastereoselective reduction of ketimines nih.gov.

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like rhodium or iridium, for reactions such as asymmetric hydrogenation could be a highly efficient approach mdpi.com. This method avoids the need for stoichiometric chiral auxiliaries, making it more atom-economical.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for generating chiral compounds. Enzymes could be engineered to perform specific stereoselective transformations on derivatives of this compound.

These approaches would enable the synthesis of novel, chiral molecules built upon the pyrimidine scaffold, expanding the chemical space for drug discovery and other applications.

Implementation of Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous manufacturing (CM) is a significant trend in the pharmaceutical and chemical industries, driven by the need for safer, more efficient, and sustainable processes nih.govispe.org. Implementing flow chemistry for the synthesis of this compound offers numerous potential advantages over conventional batch methods.

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher product quality and less batch-to-batch variability nih.gov. This technology is particularly well-suited for handling hazardous reactions or unstable intermediates by minimizing the volume of reactive material at any given time nih.govispe.org. For instance, a continuous flow process was developed for the synthesis of nitrofuran pharmaceuticals, safely handling the unstable and explosive acetyl nitrate by generating it in situ nih.gov.

Potential Benefits of Flow Chemistry for this compound Synthesis:

| Feature | Advantage in Continuous Flow | Citation |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratios in microreactors, enabling better temperature control for exothermic or endothermic reactions. | ispe.org |

| Mass Transfer | Enhanced mixing and mass transfer, leading to faster reaction rates and improved yields. | ispe.org |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or runaway reactions. | nih.govnih.gov |

| Scalability | Scaling up is achieved by running the process for longer durations or by "numbering-up" (parallelizing multiple reactor lines), avoiding the complex re-optimization often required for batch processes. | ispe.org |

| Process Integration | Multiple reaction and purification steps can be coupled together in a single, automated sequence, reducing manual handling and processing time. | mdpi.com |

| Reproducibility | High degree of automation and control leads to consistent product quality and higher reproducibility. | nih.gov |

Future research would involve designing and optimizing a multi-step continuous flow system for the synthesis of this compound, potentially integrating purification steps for a seamless manufacturing process.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

Propose Novel Synthetic Routes: Computer-aided synthesis planning (CASP) tools use deep learning models to propose retrosynthetic disconnections, generating diverse and plausible synthetic routes researchgate.netnih.gov. By training on large reaction databases, these models can identify non-intuitive strategies for assembling the target pyrimidine ring.

Predict Reaction Outcomes and Optimize Conditions: Machine learning algorithms can predict the success rate of a given reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts preprints.orgchemrxiv.org. This reduces the need for extensive trial-and-error experimentation.

Enhance Data-Driven Discovery: The integration of AI with automated synthesis platforms can create a closed loop of design, execution, and analysis, accelerating the discovery of new synthetic methodologies for pyrimidine derivatives.

AI Approaches in Chemical Synthesis:

| AI/ML Technique | Application in Synthesis | Citation |

| Deep Learning (e.g., Neural Networks) | Predicts retrosynthetic pathways and reaction outcomes by learning from millions of known reactions. | preprints.orgresearchgate.net |

| Graph Neural Networks (GNNs) | Model molecular structures to predict reactivity patterns with high accuracy. | preprints.org |

| Reinforcement Learning | Optimizes multi-step synthesis pathways by rewarding routes that meet specific criteria (e.g., high yield, low cost). | preprints.orgresearchgate.net |

| Natural Language Processing (NLP) | Extracts chemical reaction information from scientific literature to expand reaction databases. | researchgate.net |

By leveraging these computational tools, chemists can explore a wider range of synthetic possibilities and identify more sustainable and cost-effective manufacturing processes for this compound.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis, often enabling unique chemical transformations under mild conditions nih.govchemrxiv.org. These methods utilize light or electrical energy, respectively, to generate highly reactive intermediates, opening new avenues for the synthesis and functionalization of molecules like this compound.

Photocatalysis: Visible-light photocatalysis has gained prominence as a green chemistry tool nih.gov. It can facilitate a wide range of reactions, including cross-couplings, C-H functionalizations, and redox reactions, often at room temperature. For the pyrimidine core, photocatalysis could potentially be used for:

Late-stage functionalization of the pyrimidine ring.

Formation of C-N or C-C bonds in the synthesis of more complex derivatives.

Novel cyclization reactions to build fused heterocyclic systems.

Electrocatalysis: Electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, offering an inherently greener approach. The reactivity can be finely tuned by controlling the applied electrode potential. Potential applications for this compound could include:

Oxidative or reductive modifications of the pyrimidine structure.

Electrocatalytic coupling reactions to introduce new substituents.

Exploring novel reaction pathways for the synthesis of the amine group, similar to how electrocatalysis is being investigated for ammonia synthesis from nitrogen chemrxiv.org.

The exploration of these catalytic methods could lead to the discovery of entirely new, more efficient, and environmentally benign synthetic routes to this compound and its derivatives.

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the behavior of intermediates is essential for optimizing any chemical synthesis. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing a wealth of data that is impossible to obtain from traditional offline analysis nih.gov.

For the synthesis of this compound, a multi-PAT approach could be invaluable. For instance, the synthesis of pyrimidines has been successfully monitored using real-time, multidimensional NMR spectroscopy, which allowed for the confirmation of postulated intermediates and the discovery of previously undetected ones nih.gov.

Applicable In-situ Spectroscopic Techniques:

| Technique | Information Provided | Relevance to Synthesis | Citation |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, enabling the identification and quantification of reactants, intermediates, and products. | Elucidation of complex reaction mechanisms and kinetics. | nih.gov |

| Infrared (IR) Spectroscopy | Monitors the concentration of functional groups in real-time. | Tracking the conversion of key functional groups during the reaction. | nih.gov |

| UV-Vis Spectroscopy | Measures the concentration of chromophoric species. | Useful for monitoring reactions involving colored intermediates or products. | nih.gov |

| Raman Spectroscopy | Provides vibrational information complementary to IR, often with better water tolerance. | Monitoring reactions in aqueous media and analyzing solid-state transformations. | --- |

| Mass Spectrometry (MS) | Allows for the direct detection of reaction components by their mass-to-charge ratio. | Identifying transient intermediates and byproducts. | --- |

By integrating these advanced analytical tools, particularly within a continuous flow setup, researchers can gain unprecedented insight into the synthesis of this compound. This data-rich approach facilitates rapid process optimization, ensures process robustness, and deepens the fundamental understanding of the underlying reaction chemistry nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-6-methoxypyrimidin-5-amine in academic research?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For instance, aminolysis and chlorination steps are critical for introducing ethoxy and methoxy groups. A solvent-free condensation approach (e.g., using barbituric acids and aldehydes) can enhance yield and reduce byproducts . Key intermediates like thiourea analogues or halogenated precursors may be used, with purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, as demonstrated in related pyrimidine syntheses .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C): Confirms substituent positions and ring structure by comparing chemical shifts to analogous pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C-O-C) through stretch vibrations .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Purity is assessed via HPLC or melting point analysis. Discrepancies in spectral data may indicate regioisomeric impurities, requiring iterative optimization .

Advanced Research Questions

Q. What methodologies are employed to analyze the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Slow evaporation of acetonitrile or ethanol solutions to obtain high-quality crystals .

- Data Collection : Performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement : Software (e.g., SHELX) models atomic positions, with hydrogen atoms placed geometrically. Short intermolecular interactions (e.g., Cl···N contacts <3.1 Å) stabilize the crystal lattice and inform packing behavior . Deviations from planarity (e.g., methoxy group orientation) are quantified using root-mean-square (r.m.s.) calculations .

Q. How can researchers assess the biological activity of this compound against microbial targets?

- Methodological Answer :

- In Vitro Assays : Test against bacterial (e.g., Mycobacterium tuberculosis H37Rv) or fungal strains using microdilution methods to determine minimum inhibitory concentrations (MICs). Activity is compared to controls like isoniazid .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy vs. methoxy groups) to evaluate how electronic or steric effects influence potency. For example, halogenated analogues often show enhanced antimicrobial activity due to increased lipophilicity .

- Cytotoxicity Screening : Use human cancer cell lines (e.g., MCF-7) to assess selectivity and therapeutic index . Contradictory results between studies may arise from differences in assay protocols or compound purity, necessitating rigorous replication .

Q. How can contradictions in reported biological activity data for pyrimidine derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables across studies, such as bacterial strain susceptibility, incubation time, and solvent systems (e.g., DMSO concentration) .

- Regioisomer Control : Synthesize and test all possible regioisomers (e.g., 4-ethoxy vs. 5-ethoxy substitution) to isolate positional effects .

- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Discrepancies between in silico and in vitro results may highlight assay limitations or off-target interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.